

Application Notes and Protocols for (S,S)-TsDPEN Reactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S,S)-TsDPEN

Cat. No.: B131608

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(S,S)-TsDPEN, or (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine, is a highly effective chiral diamine ligand used in asymmetric catalysis.^{[1][2]} It is most prominently employed in combination with ruthenium to form catalysts for the asymmetric hydrogenation and transfer hydrogenation of prochiral ketones and imines, yielding chiral alcohols and amines with high enantioselectivity.^{[3][4][5]} These chiral products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds.^[3] The catalyst system, often referred to as a Noyori-type catalyst, operates through a metal-ligand bifunctional mechanism, enabling efficient and selective hydrogen transfer.^[6] This document provides detailed protocols and application data for researchers utilizing **(S,S)-TsDPEN** in their synthetic endeavors.

Catalyst System and Key Variants:

The active catalyst is typically a ruthenium(II) complex containing the **(S,S)-TsDPEN** ligand and an arene ligand (e.g., p-cymene, mesitylene).^{[3][7]} Common catalyst precursors include $[\text{RuCl}_2(\text{p-cymene})]_2$ and $\text{Ru}(\text{OTf})\text{--INVALID-LINK--}$.^{[3][6]} The catalyst can be prepared in situ from the ruthenium dimer and the **(S,S)-TsDPEN** ligand or used as a pre-formed complex.^[8] A "tethered" version of the catalyst, where the arene is linked to the diamine ligand, has also been developed to enhance stereochemical control.^[6]

Experimental Protocols

Protocol 1: In Situ Preparation of RuCl₂(S,S)-TsDPEN Catalyst and Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes the in situ preparation of the catalyst followed by a typical asymmetric transfer hydrogenation of a model ketone, acetophenone, using a formic acid/triethylamine mixture as the hydrogen source.

Materials:

- [RuCl₂(p-cymene)]₂ dimer
- (S,S)-TsDPEN
- Acetophenone
- Formic acid (HCOOH)
- Triethylamine (TEA)
- Anhydrous solvent (e.g., Dichloromethane, DMF)
- Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
- Magnetic stirrer and heating plate
- Nitrogen or Argon gas supply

Procedure:

- Catalyst Preparation (in situ):
 - In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (1 mol%) and (S,S)-TsDPEN (2.2 mol%) in the chosen anhydrous solvent.
 - Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex, RuCl₂--INVALID-LINK--. Some protocols may involve heating to facilitate complex formation.^[8]

- Asymmetric Transfer Hydrogenation:
 - Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
 - To the flask containing the catalyst solution, add the acetophenone substrate (100 mol%).
 - Add the formic acid/triethylamine mixture to the reaction.
 - Stir the reaction mixture at the desired temperature (e.g., 28-40°C) and monitor the progress by TLC or GC.
 - Upon completion, quench the reaction by adding water.
 - Extract the product with an organic solvent (e.g., ethyl acetate).
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the resulting (R)-1-phenylethanol by column chromatography.
 - Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.

Protocol 2: Asymmetric Hydrogenation of 4-Chromanone using a Pre-formed Ruthenium Catalyst

This protocol details the asymmetric hydrogenation of a base-sensitive ketone using molecular hydrogen and a pre-formed ruthenium catalyst.

Materials:

- Ru(OTf)--INVALID-LINK-- catalyst
- 4-Chromanone
- Anhydrous methanol (CH₃OH)
- High-pressure autoclave equipped with a magnetic stirrer

- Hydrogen gas supply

Procedure:

- Reaction Setup:

- In a glass liner for the autoclave, dissolve 4-chromanone and the Ru(OTf)₂-INVALID-LINK-catalyst in anhydrous methanol. The substrate-to-catalyst ratio (S/C) can range from 1000 to 3000.[3][9]

- Place the liner inside the autoclave and seal the vessel.

- Hydrogenation:

- Purge the autoclave with hydrogen gas several times to remove air.

- Pressurize the autoclave with hydrogen to the desired pressure (e.g., 17 atm).[3]

- Heat the reaction mixture to the specified temperature (e.g., 50°C) with vigorous stirring.[3]

- Maintain the reaction conditions for the required time (e.g., 8 hours) or until substrate consumption is complete as monitored by a suitable analytical technique.[3]

- Work-up and Analysis:

- Cool the autoclave to room temperature and carefully vent the hydrogen gas.

- Remove the reaction mixture and concentrate it under reduced pressure.

- The product, (S)-4-chromanol, can be purified if necessary.

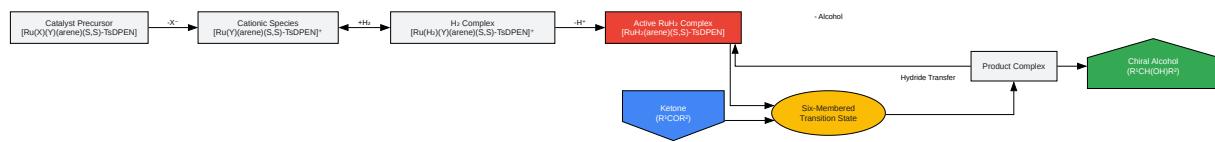
- Determine the yield and enantiomeric excess (ee%) of the product.

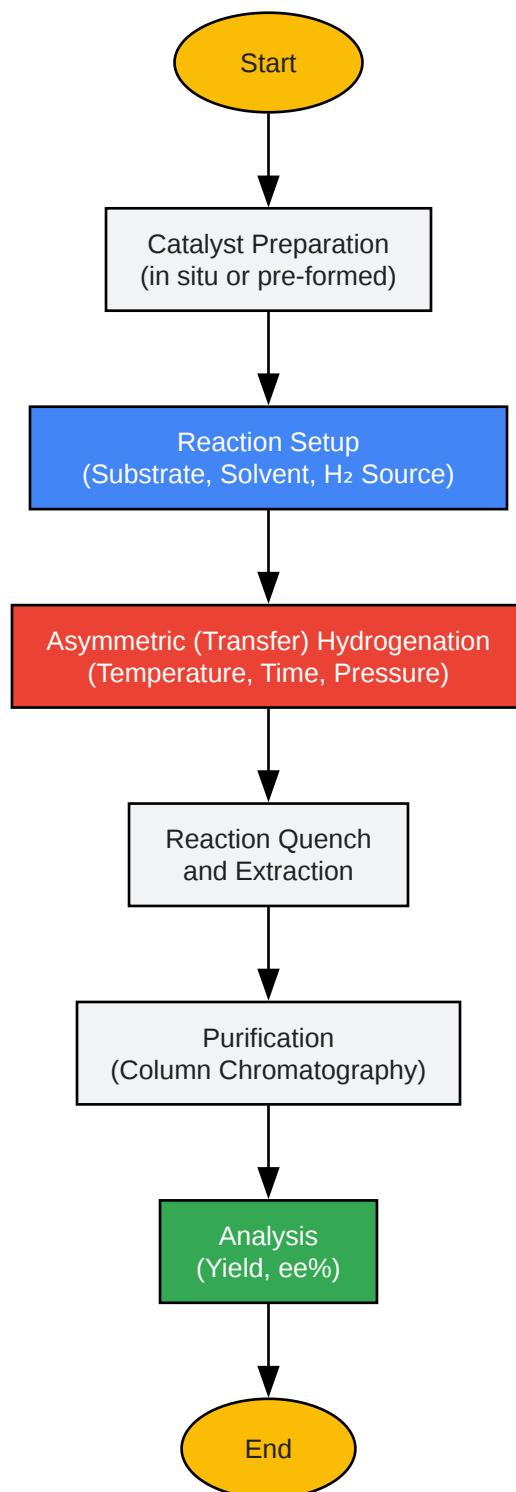
Data Presentation

The following tables summarize the performance of **(S,S)-TsDPEN**-based catalysts in the asymmetric hydrogenation and transfer hydrogenation of various ketones.

Table 1: Asymmetric Hydrogenation of Ketones

Substrate	Catalyst	S/C Ratio	H ₂ Pressure (atm)	Temperature (°C)	Time (h)	Yield (%)	ee (%)	Product Configuration
Ru(OTf)								
4-Chromone	--							
INVALID D-LINK-								
-								
Ru(OTf)								
α-Chloroacetophenone	--							
INVALID D-LINK-								
-								
(S)-								
Acetophenone	TolBINA P/(S,S)-DPEN-Ru(II)	2,400,00	45	30	48	Quantitative	80	R[3]


Table 2: Asymmetric Transfer Hydrogenation of Ketones


Substrate	Catalyst	S/C Ratio	Hydrogen Source	Temperature (°C)	Time (h)	Yield (%)	ee (%)	Product Configuration
Acetophenone	RuCl--INVALID-D-LINK--	100	HCOO H/TEA	28	12	98	97	S
4-Chromanone	RuCl--INVALID-D-LINK--	Not Specified	HCOO H/TEA	Not Specified	Not Specified	Quantitative	99	S[9]
Phenacyl chloride	RuCl--INVALID-D-LINK--	Not Specified	HCOO H/TEA	Not Specified	Not Specified	Not Specified	98	R[9]
Racemic benzoin	RuCl--INVALID-D-LINK--	1000	HCOO H/TEA in DMF	40	24	>99	>99	syn

Mandatory Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the proposed mechanism for the asymmetric hydrogenation of ketones by Ru-TsDPEN catalysts and a general experimental workflow.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 2. chemscene.com [chemscene.com]
- 3. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η 6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 6. chlororuthenium(1+);[(1S,2S)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-(4-methylphenyl)sulfonylazanide | 851051-43-9 | Benchchem [benchchem.com]
- 7. RuCl (S,S)-TsDPEN (mesitylene) 95 174813-81-1 [sigmaaldrich.com]
- 8. Opportunities Offered by Chiral η 6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kanto.co.jp [kanto.co.jp]
- To cite this document: BenchChem. [Application Notes and Protocols for (S,S)-TsDPEN Reactions]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b131608#step-by-step-guide-for-s-s-tsdpen-reactions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com